N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method involves the reaction of 2,4-dimethylpyrazole with an appropriate alkylating agent in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale with continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced pyrazole derivatives.
Scientific Research Applications
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives such as:
3,5-dimethylpyrazole: Similar in structure but lacks the additional functional groups present in the target compound.
1-ethyl-3,5-dimethylpyrazole: Shares the ethyl group but differs in the substitution pattern on the pyrazole ring.
Bis(pyrazolyl)methanes: These compounds have two pyrazole rings linked by a methylene bridge and exhibit different chemical and biological properties
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-8-10(6-14-16)12-7-11-9(2)5-13-15(11)3;/h5-6,8,12H,4,7H2,1-3H3;1H |
InChI Key |
AWWSHNXUCMABKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(C=NN2C)C.Cl |
Origin of Product |
United States |
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